

A Comparative Guide to the Characterization of Methyl 2,6-dimethylbenzoate Derivatives

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Compound of Interest

Compound Name: Methyl 2,6-dimethylbenzoate

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This guide provides a comparative analysis of **Methyl 2,6-dimethylbenzoate** and its derivatives, focusing on their physicochemical properties, spectral characterization, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide research and synthesis efforts.

Physicochemical and Spectroscopic Characterization

Methyl 2,6-dimethylbenzoate and its derivatives are aromatic esters. The introduction of different functional groups onto the benzene ring can significantly alter their physical, chemical, and biological properties. **Methyl 2,6-dimethylbenzoate** itself is noted for its hydrolytic stability against esterases compared to methyl benzoate, a property conferred by the steric hindrance of the two methyl groups adjacent to the ester functionality[1].

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of **Methyl 2,6-dimethylbenzoate** and a representative derivative, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which is known for its application as a fragrance compound[2][3].

Property	Methyl 2,6-dimethylbenzoate	Methyl 2,4-dihydroxy-3,6-dimethylbenzoate	Data Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	C ₁₀ H ₁₂ O ₄	[4],[3]
Molecular Weight	164.20 g/mol	196.20 g/mol	[4],[3]
Appearance	Colorless Liquid (est.)	White Powder	[5],[3]
LogP	2.09	Not available	[4]
Topological Polar Surface Area (TPSA)	26.3 Å ²	Not available	[4]
Hydrogen Bond Acceptors	2	Not available	[4]
Hydrogen Bond Donors	0	Not available	[4]
Rotatable Bonds	1	Not available	[4]

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the structure of newly synthesized derivatives. Below is a summary of key spectral data for a characterized derivative.

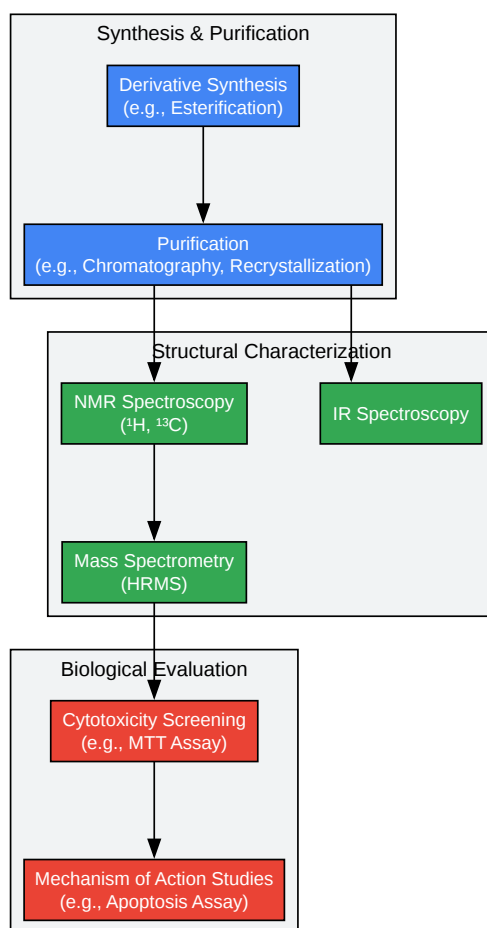
Spectroscopic Technique	Methyl 2,4-dihydroxy-3,6-dimethylbenzoate	Data Source(s)
¹ H NMR (400MHz, DMSO-d ₆ , δ, ppm)	11.68 (1H, s), 10.08 (1H, s), 6.28 (1H, s), 3.83 (3H, s), 2.35 (3H, s), 1.95 (3H, s)	[2]
¹³ C NMR (100MHz, DMSO-d ₆ , δ, ppm)	172.0 (C), 161.9 (C), 160.1 (C), 138.9 (C), 110.6 (CH), 108.2 (C), 103.9 (C), 51.9 (CH ₃), 23.6 (CH ₃), 8.0 (CH ₃)	[2]
Infrared (IR) Spectroscopy (Characteristic Absorptions)	C=O stretch (ester): ~1730-1715 cm ⁻¹ ; C–O stretch: ~1300-1000 cm ⁻¹ ; O–H stretch (hydroxyl): Broad peak ~3300 cm ⁻¹	[6]

Experimental Workflows and Protocols

The following sections detail standardized protocols for the characterization and evaluation of novel **Methyl 2,6-dimethylbenzoate** derivatives.

General Experimental Workflow

The characterization of a novel derivative typically follows a structured workflow from synthesis to biological evaluation.



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Caption: General workflow for synthesis and characterization of derivatives.

Protocol: NMR Spectroscopy Analysis

Objective: To elucidate the chemical structure and confirm the identity of synthesized derivatives.

Materials:

- Synthesized compound (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]
- 5 mm NMR tubes[8]

- NMR Spectrometer (e.g., 400 MHz or higher)[7]

Procedure:

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquire ^1H NMR and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and carbons in the molecule[7]. Protons adjacent to the ester carbonyl group are typically shifted to 2-2.2 ppm, while protons on the carbon adjacent to the ester oxygen are found around 3.7-4.1 ppm[6].

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Synthesized compound (1-2 mg)
- FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- Analyze the resulting spectrum for characteristic absorption bands. For esters, look for a strong C=O stretch between 1750-1715 cm^{-1} and a C-O stretch in the 1300-1000 cm^{-1} region[6][9].

Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of derivatives against cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, HT29)[10][11]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Synthesized compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)

Procedure:

- Seed cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment[11].
- Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.
- Remove the old medium from the wells and add 100 μL of the medium containing the different compound concentrations. Include untreated cells as a negative control.

- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator[11].
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate[13].
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[11].
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Biological Activity

While extensive biological data for **Methyl 2,6-dimethylbenzoate** derivatives are limited, the broader class of benzoate esters has been investigated for various pharmacological effects, particularly anticancer activity[14]. The cytotoxicity of these compounds is often evaluated by their IC₅₀ values against various cancer cell lines.

Cytotoxicity of Benzoate Derivatives (Comparative Data)

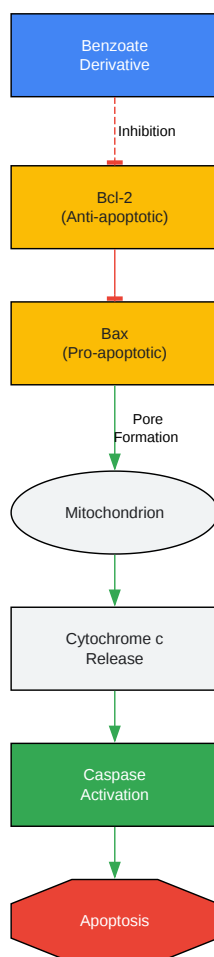
The following table presents IC₅₀ values for several benzoate derivatives from the literature to provide a comparative context for potential activity.

Compound/Derivative	Cell Line	IC ₅₀ Value (μM)	Biological Effect	Data Source(s)
Eugenyl Benzoate Derivative (9)	HT29 (Colon Cancer)	26.56 (μmol/ml)	BCL-2 Inhibition	[10]
1,5-Benzodiazepin-2-One derivative (3b)	HepG2 (Liver Cancer)	6.13	HER2/HDAC1 Inhibition	[13]
1,5-Benzodiazepin-2-One derivative (3b)	MCF-7 (Breast Cancer)	7.86	HER2/HDAC1 Inhibition	[13]
Benzo[g]quinoxaline derivative (3)	MCF-7 (Breast Cancer)	2.89	Topoisomerase IIβ Inhibition	[11]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate	MCF-7 (Breast Cancer)	0.73	Microtubule Targeting	[14]

Note: The diverse structures highlight that substitutions on the benzoate scaffold significantly influence potency and mechanism.

Potential Mechanism of Action: Apoptosis Induction

Several anticancer benzoate derivatives induce programmed cell death (apoptosis). A common pathway involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity.



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